molecular formula C12H11F3O4S B12586699 Methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester CAS No. 646522-76-1

Methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester

Cat. No.: B12586699
CAS No.: 646522-76-1
M. Wt: 308.28 g/mol
InChI Key: YGYXKRDJNAAWLB-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester is a specialized organic compound known for its unique chemical properties and applications. It is characterized by the presence of a trifluoromethanesulfonic acid group, a cyclopropylacetyl group, and a phenyl ester group. This compound is used in various fields, including organic synthesis, materials science, and electrochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester typically involves the reaction of trifluoromethanesulfonic anhydride with a suitable phenyl ester precursor. The reaction is carried out under anhydrous conditions using a solvent such as dichloromethane. The reaction mixture is usually cooled to maintain a low temperature, and a base such as pyridine is added to neutralize the by-products formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonic acid group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This property is exploited in esterification, substitution, and other reactions where the compound serves as a key intermediate .

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonic acid, trifluoro-, cyclopropyl ester
  • Methanesulfonic acid, trifluoro-, phenyl ester
  • Methanesulfonic acid, trifluoro-, 2-(hydroxymethyl)phenyl ester

Uniqueness

Methanesulfonic acid, trifluoro-, 2-(cyclopropylacetyl)phenyl ester is unique due to the presence of the cyclopropylacetyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring specific reactivity and selectivity .

Properties

CAS No.

646522-76-1

Molecular Formula

C12H11F3O4S

Molecular Weight

308.28 g/mol

IUPAC Name

[2-(2-cyclopropylacetyl)phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C12H11F3O4S/c13-12(14,15)20(17,18)19-11-4-2-1-3-9(11)10(16)7-8-5-6-8/h1-4,8H,5-7H2

InChI Key

YGYXKRDJNAAWLB-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)C2=CC=CC=C2OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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